molecular formula C10H14ClNO B1528168 (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride CAS No. 1797647-19-8

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride

Cat. No.: B1528168
CAS No.: 1797647-19-8
M. Wt: 199.68 g/mol
InChI Key: ZQDLTWGHDPUDRK-UHFFFAOYSA-N
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Description

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and a hydrochloride salt, which makes it highly soluble in water. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 1-indanone using sodium borohydride (NaBH4) in methanol, followed by the introduction of the amino group through reductive amination using ammonia or an amine source. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-indanone or 1-indanal.

    Reduction: Formation of 1-amino-2,3-dihydroindene.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indene derivatives have shown promise in various biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biological targets, leading to various therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-indanone: A precursor in the synthesis of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride.

    2,3-dihydro-1H-inden-1-amine: A related compound with similar structural features.

    Indole derivatives: Compounds with a similar indene backbone but different functional groups.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the indene backbone. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDLTWGHDPUDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Reactant of Route 2
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Reactant of Route 3
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Reactant of Route 4
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Reactant of Route 5
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Reactant of Route 6
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride

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